H-Phe-Phe-Phe-OH

Descripción

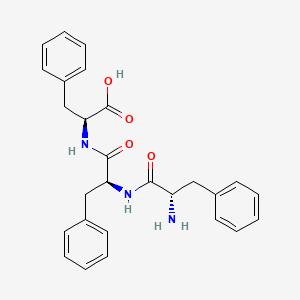

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O4/c28-22(16-19-10-4-1-5-11-19)25(31)29-23(17-20-12-6-2-7-13-20)26(32)30-24(27(33)34)18-21-14-8-3-9-15-21/h1-15,22-24H,16-18,28H2,(H,29,31)(H,30,32)(H,33,34)/t22-,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBENHWCORLVGEQ-HJOGWXRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948646 |

Source

|

| Record name | N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-81-6 |

Source

|

| Record name | Phenylalanyl-phenylalanyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of H-Phe-Phe-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-Phe-Phe-OH, also known as L-Phenylalanyl-L-phenylalanyl-L-phenylalanine, is a tripeptide composed of three L-phenylalanine residues. This hydrophobic peptide has garnered interest in various scientific fields due to the inherent properties of its constituent amino acid, phenylalanine. Phenylalanine's aromatic side chain plays a crucial role in the self-assembly of peptides, leading to the formation of diverse nanostructures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and insights into its potential applications.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of this tripeptide.

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

| Molecular Formula | C27H29N3O4 | |

| Molecular Weight | 459.54 g/mol | |

| CAS Number | 2578-81-6 | |

| Appearance | White powder | [1] |

| Melting Point | 288-290 °C (for the related dipeptide H-Phe-Phe-OH) | [2] |

| pKa (acidic) | 3.37 (Computed) | |

| pKa (basic) | 7.04 (Computed) |

Solubility Profile

Due to its hydrophobic nature, this compound exhibits limited solubility in aqueous solutions. The solubility of the related dipeptide, H-Phe-Phe-OH, is less than 0.1 mg/mL in water but increases to 50 mg/mL in 80% acetic acid with the aid of ultrasonication. It is insoluble or only slightly soluble in DMSO[3][4]. The solubility of L-phenylalanine, the constituent amino acid, is approximately 16.5 g/L in water at 20°C[5]. For hydrophobic peptides like this compound, solubilization can often be achieved in organic solvents such as dimethylformamide (DMF), or in mixtures of organic solvents and water[6].

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of this compound. The following sections provide adaptable protocols for these key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the standard method for producing peptides of a defined sequence. The following is a general protocol based on the widely used Fmoc/tBu strategy, which can be adapted for the synthesis of this compound[7][8][9].

Materials:

-

Fmoc-Phe-OH

-

Rink Amide resin (or a suitable resin for obtaining a C-terminal carboxylic acid)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

-

OxymaPure® or other activating agent

-

20% Piperidine (B6355638) in DMF (deprotection solution)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

-

First Amino Acid Coupling:

-

Deprotect the resin by treating it with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate the first Fmoc-Phe-OH by dissolving it with a coupling agent (e.g., DIC) and an activating agent (e.g., OxymaPure®) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Wash the resin with DMF.

-

-

Chain Elongation (Repeating Cycles):

-

Repeat the deprotection step to remove the Fmoc group from the previously coupled phenylalanine.

-

Couple the next Fmoc-Phe-OH using the same activation and coupling procedure.

-

Repeat this cycle for the third phenylalanine residue.

-

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Collect the cleavage solution.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

-

Drying: Dry the crude peptide under vacuum.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. H-PHE-ALA-OH(3918-87-4) 1H NMR [m.chemicalbook.com]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide to the Core Characteristics of Phe-Phe-Phe Tripeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Phenylalanyl-Phenylalanyl-Phenylalanine, commonly abbreviated as Phe-Phe-Phe or FFF, is a fascinating molecule composed of three sequential L-phenylalanine residues. Its inherent hydrophobicity, conferred by the aromatic phenyl side chains, is a defining feature that dictates its structure, physicochemical properties, and biological behavior. This technical guide provides a comprehensive overview of the fundamental characteristics of the Phe-Phe-Phe tripeptide, with a focus on its synthesis, purification, characterization, and its remarkable propensity for self-assembly into well-defined nanostructures. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of peptide chemistry, materials science, and drug development.

Physicochemical Properties

The physicochemical properties of the Phe-Phe-Phe tripeptide are central to its behavior in various environments. A summary of its key identifiers and calculated properties is presented in the table below.

| Property | Value | Notes |

| Molecular Formula | C₂₇H₂₉N₃O₄ | Calculated based on the atomic composition of three phenylalanine residues. |

| Molecular Weight | 459.54 g/mol | Calculated from the molecular formula. |

| CAS Number | Not explicitly found for FFF tripeptide | While the CAS number for the dipeptide Phe-Phe is 2577-40-4, a specific CAS number for the tripeptide was not identified in the search results. |

| Theoretical pI | ~5.5 | The theoretical isoelectric point (pI) is estimated based on the pKa values of the terminal amine and carboxyl groups. At this pH, the net charge of the molecule is zero. |

| Solubility | Poor in aqueous solutions | Due to the high hydrophobicity of the three phenylalanine residues, the tripeptide has limited solubility in water.[1] Solubility is expected to be higher in organic solvents like DMSO and DMF, or in aqueous solutions with organic co-solvents.[2] |

Synthesis and Purification

The synthesis of Phe-Phe-Phe tripeptide is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of Phe-Phe-Phe Tripeptide

1. Resin Preparation and First Amino Acid Coupling:

-

Resin: Wang resin or 2-chlorotrityl chloride resin is typically used for the synthesis of peptides with a C-terminal carboxylic acid.[3][4]

-

Swelling: The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least one hour.[3]

-

First Amino Acid Loading: The first Fmoc-protected phenylalanine (Fmoc-Phe-OH) is coupled to the resin. For Wang resin, an esterification reaction is carried out using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).[3] For 2-chlorotrityl chloride resin, the Fmoc-Phe-OH is attached in the presence of a base like N,N-diisopropylethylamine (DIPEA).[4]

2. Iterative Deprotection and Coupling Cycles:

-

Fmoc Deprotection: The Fmoc group from the resin-bound phenylalanine is removed by treatment with a 20% solution of piperidine (B6355638) in DMF.[4] This exposes the free amine group for the next coupling step.

-

Coupling: The next Fmoc-Phe-OH is activated using a coupling reagent and then added to the resin. Common coupling reagents include uronium/aminium salts like HATU and HBTU, or phosphonium (B103445) salts like PyBOP, which are known for their high efficiency, especially with sterically hindered amino acids.[5][6] The reaction is typically carried out in the presence of a base such as DIPEA.[5]

-

Repetition: The deprotection and coupling steps are repeated for the third and final phenylalanine residue.

3. Cleavage and Deprotection:

-

Cleavage Cocktail: The synthesized tripeptide is cleaved from the resin support and the side-chain protecting groups (if any) are removed simultaneously using a cleavage cocktail. A common cocktail for hydrophobic peptides consists of trifluoroacetic acid (TFA) as the strong acid, with scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions.[7][8][9] A typical ratio is 95:2.5:2.5 (TFA:TIS:Water).[9]

-

Procedure: The peptide-resin is treated with the cleavage cocktail for 1-3 hours at room temperature.[8]

-

Precipitation: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.[8] The precipitate is then collected by centrifugation and washed with cold ether to remove residual scavengers.

Experimental Protocol: Purification by Reversed-Phase HPLC

The crude Phe-Phe-Phe tripeptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is typically used for the purification of hydrophobic peptides.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

-

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide. The hydrophobic nature of FFF will require a relatively high concentration of acetonitrile for elution.

-

Detection: The peptide is detected by monitoring the UV absorbance at 214 nm (peptide bond) and 254 nm (aromatic ring of phenylalanine).

-

Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white, fluffy powder.

Structural Characterization

The identity and purity of the synthesized Phe-Phe-Phe tripeptide are confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing peptides.

-

Expected Ions: In positive ion mode, the expected protonated molecular ion [M+H]⁺ for C₂₇H₂₉N₃O₄ would have a mass-to-charge ratio (m/z) of approximately 460.5. Other adducts, such as [M+Na]⁺, may also be observed.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence by analyzing the fragmentation pattern of the parent ion.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the tripeptide.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenylalanine side chains, as well as signals for the α-protons, β-protons, and amide protons of the peptide backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the peptide bonds, the α- and β-carbons, and the aromatic carbons of the phenylalanine residues.

Self-Assembly and Nanostructures

A hallmark characteristic of the Phe-Phe-Phe tripeptide is its ability to self-assemble into well-defined nanostructures in solution. This process is driven by a combination of non-covalent interactions, primarily π-π stacking of the aromatic rings of the phenylalanine residues and hydrogen bonding between the peptide backbones.

-

Morphology: Unlike the dipeptide Phe-Phe, which typically forms nanotubes, the FFF tripeptide has been shown to self-assemble into solid nanospheres and nanorods.[10][11]

-

Mechanism: The self-assembly process is thought to involve the formation of β-sheet-like structures where the peptide chains are aligned in an anti-parallel fashion.[10][11] These sheets then further organize into the observed nanostructures. The delicate interplay between the side chain-side chain aromatic interactions and the main chain-main chain hydrogen bonding dictates the final morphology.[10][11]

Biological Activity and Potential Applications

The biological activity of the uncapped Phe-Phe-Phe tripeptide is an emerging area of research. While specific signaling pathways have not yet been fully elucidated, the unique properties of its self-assembled nanostructures suggest significant potential in biomedical applications.

Biocompatibility and Cytotoxicity

Studies on Fmoc-protected Phe-Phe-Phe have indicated that the self-assembled structures are not cytotoxic.[12] The biocompatibility of the uncapped FFF nanostructures is an area of active investigation, with the general expectation that peptide-based nanomaterials are often well-tolerated by biological systems.[13][14]

Drug Delivery

The self-assembled nanostructures of FFF present a promising platform for drug delivery.[15][16][17] Their hydrophobic core provides an ideal environment for encapsulating hydrophobic drug molecules, potentially improving their solubility and bioavailability. The peptide nature of these nanocarriers also offers the advantage of biocompatibility and biodegradability.

Cellular Uptake

The mechanism of cellular uptake for peptide-based nanoparticles can occur through various pathways, including endocytosis (such as macropinocytosis and clathrin-mediated endocytosis) and direct membrane translocation.[18][19][20][21][22] The specific pathway for FFF nanostructures is likely dependent on their size, surface charge, and the cell type.

Conclusion

The Phe-Phe-Phe tripeptide is a molecule of significant interest due to its well-defined chemical structure and its remarkable capacity for self-assembly into biocompatible nanostructures. Standard solid-phase synthesis and purification protocols allow for its efficient production, and a suite of analytical techniques can be employed for its thorough characterization. While research into the specific biological activities and signaling pathways of the FFF tripeptide is ongoing, its potential applications in drug delivery and nanotechnology are promising. This technical guide provides a solid foundation for researchers and professionals seeking to explore the multifaceted nature of this intriguing tripeptide.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 10. Triphenylalanine peptides self-assemble into nanospheres and nanorods that are different from the nanovesicles and nanotubes formed by diphenylalanine peptides - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 11. Triphenylalanine peptides self-assemble into nanospheres and nanorods that are different from the nanovesicles and nanotubes formed by diphenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Surface Triggered Self-Assembly of Fmoc-Tripeptide as an Antibacterial Coating - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stoichiometry-Controlled Structural Transformation of Diphenylalanine Nanoassemblies through Coassembly with Charged Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sticky tubes co-assembled by functionalised diphenylalanine and polydopamine nanoparticles form biocompatible antifouling coating - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Highly efficient drug delivery nanosystem via L-phenylalanine triggering based on supramolecular polymer micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cellular Uptake by Cell-Penetrating Peptides [ebrary.net]

- 20. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]

- 21. researchgate.net [researchgate.net]

- 22. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Phenylalanine-Containing Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for a vast array of biologically active peptides that are crucial for intercellular communication and physiological regulation. This technical guide provides an in-depth exploration of the discovery and significance of key phenylalanine-containing peptides, including the opioid enkephalins, the multifaceted neuropeptide Y (NPY), and the gut-brain signaling molecule cholecystokinin (B1591339) (CCK). We delve into their physiological and pathological roles, present detailed experimental protocols for their synthesis and characterization, and visualize their complex signaling pathways. This document is intended to be a comprehensive resource for researchers and professionals involved in peptide-based drug discovery and development.

Introduction: The Foundational Role of Phenylalanine

First isolated in 1881 from lupine seedlings, phenylalanine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from dietary sources.[1] Its chemical structure, featuring a benzyl (B1604629) side chain, imparts hydrophobicity, which is critical for the proper folding and stabilization of proteins.[2] Beyond its role in protein synthesis, phenylalanine is a vital precursor for the biosynthesis of several key molecules, including the amino acid tyrosine and subsequent catecholamine neurotransmitters such as dopamine (B1211576), norepinephrine, and epinephrine.[2][3]

The pivotal discovery of the genetic code for phenylalanine by Marshall W. Nirenberg in 1961, who found that an mRNA sequence of repeating uracil (B121893) bases directed the synthesis of a polypeptide chain composed solely of phenylalanine, was a landmark achievement in molecular biology.[4] This discovery underscored the fundamental role of this amino acid in translating genetic information into functional proteins.

A critical aspect of phenylalanine metabolism is its conversion to tyrosine by the enzyme phenylalanine hydroxylase. A deficiency in this enzyme leads to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine to toxic levels, which can cause severe intellectual disability if left untreated.[5][6][7] This pathological condition highlights the importance of tightly regulated phenylalanine metabolism.

The incorporation of phenylalanine into peptide chains gives rise to a diverse group of signaling molecules with profound physiological effects. The aromatic side chain of phenylalanine often plays a crucial role in receptor binding and recognition, making these peptides potent and selective modulators of their respective targets. This guide will focus on three prominent examples: enkephalins, neuropeptide Y, and cholecystokinin.

Key Phenylalanine-Containing Peptides: Discovery and Significance

Enkephalins: The Body's Own Painkillers

The discovery of enkephalins in 1975 was a seminal moment in neuroscience, revealing the existence of endogenous opioid peptides.[8][9][10] These pentapeptides, Met-enkephalin (B1676343) (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), are the natural ligands for the body's opioid receptors and are involved in the regulation of pain, emotion, and stress responses.[8][9] They are produced from the precursor protein proenkephalin.[11] The phenylalanine residue at position 4 is critical for their interaction with opioid receptors.

Pathophysiological Significance:

-

Pain Modulation: Enkephalins act as neurotransmitters in the central and peripheral nervous systems to dampen pain signals.[12]

-

Stress and Emotion: They are implicated in the regulation of anxiety and the body's response to stress.[8]

-

Cancer Therapy: Some studies suggest that Met-enkephalin may have anti-tumor activity and could be used to improve the quality of life in cancer patients.[5][10]

Neuropeptide Y (NPY): A Master Regulator

Isolated from the porcine hypothalamus in 1982, Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most abundant neuropeptides in the mammalian brain.[13][14] It is a key regulator of a wide range of physiological processes.

Pathophysiological Significance:

-

Appetite and Metabolism: NPY is a potent stimulator of food intake and is implicated in the regulation of energy balance and obesity.[11]

-

Anxiety and Stress: It exhibits anxiolytic (anxiety-reducing) effects and plays a role in stress resilience.[13][15]

-

Cardiovascular Function: NPY is involved in the regulation of blood pressure.[15]

-

Neuropsychiatric Disorders: Dysregulation of the NPY system has been linked to depression and other neuropsychiatric illnesses.[11][14]

Cholecystokinin (CCK): The Gut-Brain Connector

Cholecystokinin (CCK) was first identified in 1928 as a hormone that stimulates gallbladder contraction.[16][17] It is a peptide hormone produced in the small intestine in response to the ingestion of fats and proteins.[17] CCK exists in various forms of different lengths, with the C-terminal phenylalanine being crucial for its biological activity.[18]

Pathophysiological Significance:

-

Digestion: CCK stimulates the release of digestive enzymes from the pancreas and bile from the gallbladder.[17]

-

Satiety: It acts as a satiety signal, reducing food intake by acting on both peripheral and central pathways.[16]

-

Anxiety: CCK has been implicated in anxiety and panic disorders.[17]

Quantitative Data on Phenylalanine Peptide-Receptor Interactions

The precise biological effects of these peptides are dictated by their binding affinities for their respective receptors and their potency in functional assays. The following tables summarize key quantitative data for enkephalins, NPY, and CCK.

Table 1: Binding Affinities (Ki/Kd) of Phenylalanine-Containing Peptides and Selective Ligands for Their Receptors

| Peptide/Ligand | Receptor Subtype | Ki / Kd (nM) | Species/System | Reference |

| Leu-Enkephalin | δ-Opioid Receptor | 1.26 | [19] | |

| Leu-Enkephalin | μ-Opioid Receptor | 1.7 | [19] | |

| DAMGO | μ-Opioid Receptor | 3.46 | Native μ-OPR | [20][21] |

| DPDPE | δ-Opioid Receptor | - | EC50 = 5.2 nM (MVD assay) | [7][22][23] |

| U-50,488 | κ-Opioid Receptor | 2.2 | [24] | |

| U-50,488 | μ-Opioid Receptor | 430 | [24] | |

| [Phe7,Pro34]pNPY | NPY Y1 Receptor | <1 | [25] | |

| [Phe7,Pro34]pNPY | NPY Y2 Receptor | ~30 | [25] | |

| [Phe7,Pro34]pNPY | NPY Y5 Receptor | ~30 | [25] | |

| 1229U91 | NPY Y1 Receptor | 0.10 | Human SK-N-MC cells | [13] |

| 1229U91 | NPY Y2 Receptor | 700 | Human SK-N-BE2 cells | [13] |

| BIBP3226 | NPY Y1 Receptor | 1.1 | Rat | [26] |

Table 2: Functional Assay Data (IC50/EC50) for Phenylalanine-Containing Peptides and Related Compounds

| Peptide/Compound | Assay Type | Receptor Subtype | IC50 / EC50 (nM) | Cell Line/System | Reference |

| Leu-Enkephalin Analogs (1a-1i) | cAMP GloSensor (G protein) | δ-Opioid Receptor | 4.6 - 48 | [19] | |

| Leu-Enkephalin Analogs (1a-1i) | cAMP GloSensor (G protein) | μ-Opioid Receptor | 41 - 302 | [19] | |

| 1229U91 | NPY-induced Calcium Increase | NPY Y1 Receptor | 0.27 | Human SK-N-MC cells | [13] |

| CCK-8 | Amylase Secretion | CCK-A Receptor | 0.0004 | Rat pancreatic acini | |

| CCK-7 | Amylase Secretion | CCK-A Receptor | 0.0007 | Rat pancreatic acini | [27] |

| CCK-5 | Amylase Secretion | CCK-A Receptor | 20,000 | Rat pancreatic acini | [27] |

| DPDPE | Inhibition of contraction | δ-Opioid Receptor | 5.2 | Mouse vas deferens | [22] |

Table 3: Physiological Concentrations of Phenylalanine-Containing Peptides in Humans

| Peptide | Fluid | Concentration | Condition | Reference |

| Met-Enkephalin | Plasma | ~8 pg/mL | Baseline | [5] |

| Met-Enkephalin | Plasma | ~55 pg/mL | After infusion | [5] |

| Met-Enkephalin | Plasma | 65 pmol/L (median) | Healthy controls | [16] |

| Met-Enkephalin | Plasma | 6 ± 8.3 ug/ml | SSc patients (TOPO-I positive) | [28] |

| Leu-Enkephalin | Plasma | 95.6 ± 130 ug/ml | SSc patients with digital pulp loss | [28] |

| Neuropeptide Y | CSF | 108 ± 18 pg/mL | Normal subjects | [4] |

| Neuropeptide Y | CSF (central) | 129 ± 19 pmol/L | Intracranial disorders | [29] |

| Neuropeptide Y | CSF (peripheral) | 73 ± 9 pmol/L | Intracranial disorders | [29] |

| Neuropeptide Y | CSF | 792.1 ± 7.80 pg/mL | Healthy male volunteers | [30] |

| Neuropeptide Y | Plasma | 220.0 ± 3.63 pg/mL | Healthy male volunteers | [30] |

| Cholecystokinin | Plasma | 1.0 ± 0.2 pM | Fasting | [5][16] |

| Cholecystokinin | Plasma | 6.0 ± 1.6 pM | Post-meal | [5][16] |

| Cholecystokinin | Plasma | 7.1 ± 1.1 pmol/L | Post-meal (peak) | [4] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Met-Enkephalin

This protocol outlines the manual synthesis of Met-enkephalin (Tyr-Gly-Gly-Phe-Met) using Fmoc/tBu solid-phase chemistry on a Rink Amide resin to yield the C-terminally amidated peptide.[10][27][31][32][33][34]

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

-

Fritted reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF and shake for 5 minutes. Drain.

-

Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes. Drain.

-

Wash the resin thoroughly with DMF (5 times).

-

-

Amino Acid Coupling (First Amino Acid: Fmoc-Met-OH):

-

In a separate vial, dissolve Fmoc-Met-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test.

-

Wash the resin with DMF (3 times).

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.

-

Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the cleavage solution into a cold diethyl ether solution to precipitate the crude peptide.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Purification of Synthetic Peptides

High-performance liquid chromatography (HPLC) is essential for purifying synthetic peptides to a high degree.[1][21][35][36][37] Reversed-phase HPLC (RP-HPLC) is the most common method.

Materials:

-

Crude synthetic peptide

-

HPLC system with a UV detector

-

Preparative C18 RP-HPLC column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

-

0.45 µm syringe filter

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B). Filter the sample through a 0.45 µm syringe filter.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Chromatographic Separation:

-

Inject the filtered sample onto the column.

-

Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30-60 minutes).

-

Monitor the elution of the peptide at a suitable wavelength (e.g., 220 nm or 280 nm).

-

-

Fraction Collection: Collect fractions corresponding to the major peaks.

-

Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[12][33][38][39]

Materials:

-

Cell membranes expressing the receptor of interest (e.g., opioid receptors)

-

Radiolabeled ligand (e.g., [³H]-DAMGO for μ-opioid receptor)

-

Unlabeled test compounds

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and cell membranes in assay buffer.

-

Non-specific Binding: Radioligand, cell membranes, and a high concentration of an unlabeled ligand in assay buffer.

-

Competition: Radioligand, cell membranes, and varying concentrations of the test compound in assay buffer.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Imaging Assay

This assay measures the activation of Gq-coupled G protein-coupled receptors (GPCRs) by monitoring changes in intracellular calcium concentration.[14][22][23][24][26]

Materials:

-

Cells expressing the GPCR of interest (e.g., CCK1 receptor)

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Test compounds (agonists or antagonists)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to attach overnight.

-

Dye Loading:

-

Prepare the calcium indicator dye loading solution according to the manufacturer's instructions.

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Record a baseline fluorescence for 10-20 seconds.

-

The instrument will then automatically add the test compound (agonist) to the wells.

-

Continue to record the fluorescence intensity for several minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the increase in intracellular calcium.

-

For agonist dose-response curves, plot the peak fluorescence response against the agonist concentration to determine the EC50 value.

-

For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.

-

Signaling Pathways of Phenylalanine-Containing Peptides

The biological effects of enkephalins, NPY, and CCK are mediated by their interaction with specific GPCRs, which triggers intracellular signaling cascades.

Enkephalin Signaling Pathway

Enkephalins primarily signal through μ- and δ-opioid receptors, which are coupled to inhibitory G proteins (Gi/Go).

Neuropeptide Y (NPY) Signaling Pathway

NPY exerts its effects through a family of Y receptors (Y1, Y2, Y4, Y5), which are also primarily coupled to Gi/Go proteins.[2][3][6][13][15][17][25][37][40][41][42]

Cholecystokinin (CCK) Signaling Pathway

CCK acts through two main receptor subtypes, CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B), which are primarily coupled to Gq proteins, leading to an increase in intracellular calcium.[3][8][19][20][29][35][40][42][43][44]

Conclusion and Future Directions

The discovery of phenylalanine-containing peptides has revolutionized our understanding of physiology and pharmacology. From the management of pain with opioid analogs to the development of therapies for metabolic and psychiatric disorders, the study of these peptides continues to be a vibrant and fruitful area of research. The detailed methodologies and signaling pathway diagrams provided in this guide offer a foundation for further investigation and innovation.

Future research will likely focus on the development of peptide analogs with improved pharmacokinetic properties, such as enhanced stability and oral bioavailability. The elucidation of the complexities of biased agonism at GPCRs will open new avenues for designing drugs with greater efficacy and fewer side effects. Furthermore, the expanding knowledge of the gut-brain axis and the role of peptides like CCK and NPY will undoubtedly lead to novel therapeutic strategies for a range of disorders. The foundational role of phenylalanine in these critical signaling molecules ensures that it will remain a key focus in the field of drug discovery and development for years to come.

References

- 1. Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Neuropeptide Y immunoreactivity in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptidesociety.org [peptidesociety.org]

- 6. Increased met-enkephalin plasma levels in hemodialysis patients with or without pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DPDPE | delta Opioid Receptor Agonists: R&D Systems [rndsystems.com]

- 8. researchgate.net [researchgate.net]

- 9. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. Regulation of Opioid Receptors by Their Endogenous Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

- 16. Methionine enkephalin is increased in plasma in acute liver disease and is present in bile and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of Y1, Y2 and Y5 subtypes of the neuropeptide Y (NPY) receptor in rabbit kidney. Sensitivity of ligand binding to guanine nucleotides and phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Opioid Receptors [sigmaaldrich.com]

- 19. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors | MDPI [mdpi.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. DAMGO | MOR agonist | Probechem Biochemicals [probechem.com]

- 22. DPDPE | δ Opioid Receptors | Tocris Bioscience [tocris.com]

- 23. DPDPE - Wikipedia [en.wikipedia.org]

- 24. medchemexpress.com [medchemexpress.com]

- 25. Novel analogues of neuropeptide Y with a preference for the Y1-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. medchemexpress.com [medchemexpress.com]

- 27. benchchem.com [benchchem.com]

- 28. Plasma endogenous enkephalin levels in early systemic sclerosis: clinical and laboratory associations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Neuropeptide Y levels in central and peripheral cerebrospinal fluid in patients with intracranial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Characterization of cerebrospinal fluid (CSF) and plasma NPY levels in normal volunteers over a 24-h timeframe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Cerebrospinal fluid concentrations of neuropeptide Y in depressed patients and in controls - PMC [pmc.ncbi.nlm.nih.gov]

- 32. chem.uci.edu [chem.uci.edu]

- 33. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 34. chempep.com [chempep.com]

- 35. researchgate.net [researchgate.net]

- 36. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 37. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 38. mdpi.com [mdpi.com]

- 39. DAMGO | potent μ opioid receptor agonist | Hello Bio [hellobio.com]

- 40. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]

- 41. Neuropeptide Y receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 43. Met-enkephalin circulates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 44. | BioWorld [bioworld.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of H-Phe-Phe-Phe-OH

This technical guide provides a comprehensive overview of the molecular structure, conformational properties, and experimental analysis of the tripeptide H-Phe-Phe-Phe-OH (Triphenylalanine, FFF). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings from computational and experimental studies, offering detailed protocols and structured data for practical application.

Molecular Structure and Properties

This compound is a tripeptide composed of three L-phenylalanine residues linked by peptide bonds. The molecule consists of a C-terminal carboxyl group, an N-terminal amino group, and three aromatic phenyl side chains. These hydrophobic side chains play a crucial role in the peptide's conformational preferences and its remarkable ability to self-assemble into well-defined nanostructures.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₂₉N₃O₄ |

| Molecular Weight | 459.54 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

| Canonical SMILES | C1=CC=C(C=C1)C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O">C@@HN |

| Hydrophobicity | High |

| Chirality | Chiral (L,L,L configuration) |

Conformational Analysis

Computational studies, particularly molecular dynamics (MD) simulations, have shown that this compound has a strong propensity to adopt β-sheet structures.[1] In aqueous environments, the peptide molecules tend to align in an anti-parallel fashion, which facilitates the formation of extensive hydrogen bond networks between the backbones of adjacent peptides.[1] This arrangement is further stabilized by the aromatic stacking of the phenyl side chains.[1]

Unlike the shorter diphenylalanine (H-Phe-Phe-OH), which predominantly forms hollow nanotubes and vesicles, this compound self-assembles into solid, plate-like nanostructures, nanospheres, and nanorods.[1][2] This difference in morphology is attributed to the more extensive side chain-side chain and main chain-main chain interactions in the tripeptide, leading to a more compact, solid packing.[1]

Table 2: Predicted Conformational Parameters (from Molecular Dynamics Simulations of Self-Assembled Structures)

| Parameter | Description | Typical Value/State |

| Secondary Structure | Dominant secondary structure motif | β-sheet[1] |

| Peptide Alignment | Relative orientation of adjacent peptides in assemblies | Predominantly anti-parallel[1] |

| Key Interactions | Driving forces for self-assembly | Side chain-side chain aromatic stacking, main chain-main chain hydrogen bonding[1] |

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard method for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

Materials:

-

Fmoc-L-Phe-OH

-

Rink Amide resin (or other suitable resin for C-terminal carboxylic acid)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

HPLC-grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

First Amino Acid Coupling:

-

Pre-activate Fmoc-L-Phe-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 15-20 minutes.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Second and Third Amino Acid Coupling: Repeat steps 2 and 3 for the next two phenylalanine residues.

-

Final Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w).

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide with cold ether.

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain this compound as a white powder.

-

Characterization of this compound Self-Assembly

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Prepare a solution of this compound in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) at a concentration of 1-5 mg/mL.

-

Deposit a small aliquot of the solution onto a CaF₂ or BaF₂ window and allow the solvent to evaporate slowly.

-

Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Analyze the amide I region (1600-1700 cm⁻¹) for characteristic peaks of β-sheet structures (typically around 1620-1640 cm⁻¹).

Transmission Electron Microscopy (TEM):

-

Prepare a dilute solution of this compound (e.g., 0.1-1 mg/mL) in a solvent that promotes self-assembly (e.g., water or a mixture of an organic solvent and water).

-

Apply a small drop of the solution onto a carbon-coated copper grid for 1-2 minutes.

-

Blot off the excess solution with filter paper.

-

(Optional) Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid for contrast.

-

Allow the grid to dry completely before imaging with a transmission electron microscope.

Molecular Dynamics (MD) Simulations:

-

System Setup:

-

Construct the initial coordinates of multiple this compound molecules in a simulation box.

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system if necessary.

-

-

Force Field Selection: Choose a suitable force field for peptides (e.g., AMBER, CHARMM, GROMOS).

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure and temperature (NPT ensemble) until the density and potential energy stabilize.

-

-

Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the self-assembly process.

-

Analysis: Analyze the trajectory for the formation of aggregates, secondary structure evolution (e.g., using DSSP), intermolecular interactions (hydrogen bonds, π-π stacking), and the overall morphology of the assembled structures.

Visualizations

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Caption: Hierarchical self-assembly of this compound into various nanostructures.

References

The Biological Nexus of Short Aromatic Peptides: A Technical Guide for Researchers

Introduction

Short aromatic peptides, oligomers comprised of a limited number of amino acids including at least one aromatic residue such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp), have emerged from the shadow of their larger protein counterparts to become a focal point of intensive research. Their inherent biocompatibility, chemical tractability, and remarkable capacity for self-assembly into highly ordered nanostructures have positioned them as versatile building blocks for a myriad of biomedical applications.[1] The presence of aromatic residues is not merely a structural feature but the very engine of their diverse biological activities, driving crucial intermolecular interactions, primarily through π-π stacking and hydrophobic forces.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological roles of short aromatic peptides, offering researchers, scientists, and drug development professionals a comprehensive resource detailing their mechanisms of action, therapeutic potential, and the experimental methodologies used to investigate them.

The Power of Self-Assembly: From Nanostructures to Biological Function

A defining characteristic of short aromatic peptides is their intrinsic ability to self-assemble into a wide array of well-defined nanostructures, including nanofibers, nanotubes, nanospheres, and hydrogels.[2][4] This phenomenon is predominantly driven by the non-covalent interactions between the aromatic side chains of constituent amino acids.[5] The planarity and electron-rich nature of the aromatic rings facilitate π-π stacking, a major stabilizing force that directs the linear arrangement of peptides into β-sheet-rich structures, which then further associate to form higher-order assemblies.[2]

This capacity for spontaneous organization is not just a feat of molecular engineering but is central to their biological roles. For instance, the self-assembly of short aromatic peptides is a key factor in their application as scaffolds for tissue engineering and as vehicles for drug delivery.[6] The resulting hydrogels can encapsulate therapeutic molecules, offering a platform for sustained and controlled release.[7]

Amyloid Fibril Formation and Neurodegenerative Diseases

The self-assembly of aromatic peptides is also intrinsically linked to the pathology of amyloid diseases, such as Alzheimer's disease. The amyloid-β (Aβ) peptide, a key player in Alzheimer's pathology, contains aromatic residues that are critical for its aggregation into toxic oligomers and fibrils.[2] Conversely, synthetic short aromatic peptides are being explored as inhibitors of Aβ aggregation.[8] These inhibitor peptides, often designed to mimic the recognition motifs of Aβ, can interfere with the aggregation process, thereby reducing cytotoxicity.[8]

Therapeutic Applications of Short Aromatic Peptides

The unique structural and chemical properties of short aromatic peptides have rendered them promising candidates for a range of therapeutic applications, from combating microbial infections to targeted cancer therapy.

Antimicrobial Agents

A significant area of research focuses on the development of short aromatic peptides as novel antimicrobial agents. Many of these peptides are cationic and amphipathic, allowing them to selectively interact with and disrupt the negatively charged membranes of bacteria.[9] The aromatic residues contribute to the hydrophobicity of the peptide, facilitating its insertion into the lipid bilayer and subsequent membrane permeabilization, leading to cell death.[9] The development of resistance to these peptides is considered to be less likely compared to conventional antibiotics due to their physical mechanism of action.[10]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Short Aromatic Antimicrobial Peptides

| Peptide | Sequence | Target Organism | MIC (µM) | Reference |

| FFF | Phe-Phe-Phe | S. aureus | 15 | [7] |

| YYY | Tyr-Tyr-Tyr | S. aureus | >15 | [7] |

| WWW | Trp-Trp-Trp | S. aureus | 15 | [7] |

| Ranatuerin-2Lb | GFLDI IKGVG KVLNA VTGLI SKL-NH2 | A549 (lung cancer) | 15.32 | [11] |

| Brevinin-2DYd | GIMDS LSKLG KFAKG VFKGL KKEF KES-NH2 | A549 (lung cancer) | 2.975 | [11] |

| Temporin-1CEa | FVQWF SKF-NH2 | A375 (melanoma) | 18.2 | [10] |

| VC15 | KKKKK KKKKK KKKKK | S. agalactiae | 6.25 | [12] |

| Pin2 | GWGSF FKKAA HVGKH VGKAA L-NH2 | S. agalactiae | 12.5 | [12] |

Note: This table presents a selection of data and is not exhaustive. MIC values can vary depending on the specific experimental conditions.

Anticancer Therapeutics

Short aromatic peptides have emerged as a promising class of anticancer agents due to their ability to selectively target and kill cancer cells.[10][13] Their mechanisms of action are diverse and include:

-

Membrane Disruption: Similar to their antimicrobial counterparts, many anticancer peptides are cationic and disrupt the negatively charged membranes of cancer cells.[9]

-

Induction of Apoptosis: Some peptides can penetrate cancer cells and trigger programmed cell death by interacting with intracellular targets, such as mitochondria.[14]

-

Inhibition of Angiogenesis: Certain peptides can interfere with the formation of new blood vessels that supply tumors with nutrients, thereby inhibiting tumor growth.[10]

-

Modulation of Signaling Pathways: Short aromatic peptides can be designed to interact with specific proteins in cancer-related signaling pathways, disrupting their function and halting cell proliferation.[15]

Table 2: Half-maximal Inhibitory Concentration (IC50) of Selected Short Aromatic Anticancer Peptides

| Peptide/Compound | Target Cell Line | IC50 (µM) | Reference |

| Ranatuerin-2Lb | A549 (lung cancer) | 15.32 | [11] |

| Brevinin-2DYd | A549 (lung cancer) | 2.975 | [11] |

| Temporin-1CEa | A375 (melanoma) | 18.2 | [10] |

| HPRP-A1-TAT | Melanoma, Gastric, Liver, Cervical Cancer Cells | < 10 | [10] |

| [Arg]³‐VmCT1‐NH2 | MCF‐7 (breast cancer) | 0.57 | |

| [Arg]⁷‐VmCT1‐NH2 | MCF‐7 (breast cancer) | 0.51 | |

| Compound 11 | A431 (skin cancer) | 5.0 | [16] |

| Compound 11 | SCC‐12 (skin cancer) | 2.9 | [16] |

| Compound 11 | SKMEL‐28 (melanoma) | 4.9 | [16] |

| Compound 11 | A375 (melanoma) | 6.7 | [16] |

Note: This table presents a selection of data and is not exhaustive. IC50 values can vary depending on the specific experimental conditions.

Drug Delivery Systems

The self-assembling properties of short aromatic peptides make them excellent candidates for the development of advanced drug delivery systems.[6] They can form nanoparticles or hydrogels that encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific tissues or cells.[1][7] The release of the drug can be triggered by changes in the local environment, such as pH or the presence of specific enzymes, allowing for controlled and site-specific drug action.[7]

Table 3: Drug Loading and Release Characteristics of Aromatic Peptide-Based Systems

| Peptide System | Drug | Loading Capacity (%) | Release Conditions | Reference |

| Self-assembled peptide nanofibers | Doxorubicin | Not specified | MMP-9 enzymatic cleavage | [9] |

| Silk fibroin nanoparticles | Naringenin | 0.00 - 7.89 | Not specified | [17] |

| Peptide hydrogels | Various | Not specified | pH, temperature, enzymes, magnetic field | [6] |

Note: Quantitative data on drug loading and release are highly dependent on the specific peptide sequence, drug, and experimental setup.

Modulation of Cellular Signaling Pathways

A growing body of evidence indicates that short aromatic peptides can exert their biological effects by directly interacting with and modulating key cellular signaling pathways. This is a particularly exciting area of research for the development of targeted therapies for diseases such as cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival.[18] Its aberrant activation is a hallmark of many cancers. Short peptides have been designed to inhibit EGFR signaling through various mechanisms, including blocking ligand binding, preventing receptor dimerization, or inhibiting its kinase activity.[8][11][19]

p53 Signaling Pathway

The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress.[20] In many cancers, the function of p53 is abrogated. Short peptides are being developed to restore p53 function, for example, by preventing its degradation through inhibition of its interaction with MDM2.[21][22]

Experimental Protocols

A comprehensive understanding of the biological roles of short aromatic peptides necessitates a robust experimental toolkit. This section provides detailed methodologies for key experiments.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS):

-

Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides, Wang or 2-chlorotrityl resin for C-terminal carboxylic acids) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for at least 30 minutes.[10][17]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine (B6355638) in DMF for a specified time (e.g., 1 + 10 minutes).[14]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF. Add this activated amino acid solution to the resin and allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours).[14]

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to prevent side reactions.[23]

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether to remove scavengers and soluble byproducts.

-

Drying: Dry the crude peptide under vacuum.

High-Performance Liquid Chromatography (HPLC) Purification:

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.[23][24]

-

Column Equilibration: Equilibrate a reversed-phase HPLC column (e.g., C18) with the initial mobile phase conditions (e.g., 95% water/5% acetonitrile with 0.1% TFA).[24]

-

Injection and Gradient Elution: Inject the peptide solution onto the column and elute with a gradient of increasing acetonitrile concentration. The more hydrophobic the peptide, the higher the acetonitrile concentration required for elution.[23]

-

Fraction Collection: Collect fractions corresponding to the major peptide peak, as detected by UV absorbance at 214 or 280 nm.

-

Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity of the peptide by mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.[24]

Characterization of Self-Assembled Nanostructures

Transmission Electron Microscopy (TEM):

-

Sample Preparation: Prepare a dilute solution of the self-assembling peptide in an appropriate solvent (e.g., water, buffer).

-

Grid Preparation: Place a drop of the peptide solution onto a carbon-coated TEM grid and allow it to adsorb for a few minutes.[21]

-

Washing (Optional): Gently wash the grid with deionized water to remove any salts or non-adsorbed material.

-

Negative Staining: Apply a drop of a heavy metal stain (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for a short period (e.g., 30-60 seconds) to enhance contrast.[9][21]

-

Blotting and Drying: Carefully blot away the excess stain with filter paper and allow the grid to air dry completely.

-

Imaging: Image the grid using a transmission electron microscope to visualize the morphology of the self-assembled nanostructures.[21]

Atomic Force Microscopy (AFM):

-

Sample Preparation: For hydrogels, prepare the gel on a suitable substrate like a glass coverslip.[25] For other nanostructures, deposit a dilute solution onto a freshly cleaved mica surface and allow it to dry.

-

Cantilever Selection: Choose an appropriate AFM cantilever with a tip suitable for imaging soft biological materials.

-

Imaging Mode: Operate the AFM in tapping mode in either air or liquid to minimize damage to the delicate nanostructures.[26]

-

Image Acquisition: Scan the sample surface to obtain topographical images, which provide information on the size and shape of the nanostructures. Phase imaging can also provide information on the material properties of the sample.[26]

Biological Assays

MTT Assay for Cytotoxicity:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the short aromatic peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the peptide.

Cellular Uptake Analysis:

-

Peptide Labeling: Synthesize the peptide with a fluorescent label (e.g., FITC, Rhodamine) at the N- or C-terminus.

-

Cell Treatment: Treat cells with the fluorescently labeled peptide at a specific concentration and incubate for various time points.

-

Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound peptide.

-

Imaging (Qualitative Analysis): Visualize the cellular uptake of the peptide using fluorescence microscopy or confocal microscopy.

-

Flow Cytometry (Quantitative Analysis): Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify the amount of peptide uptake.

Conclusion and Future Perspectives

Short aromatic peptides represent a fascinating and rapidly evolving class of biomolecules with immense potential in biomedical research and therapeutic development. Their ability to self-assemble into well-defined nanostructures, coupled with their diverse biological activities, makes them highly versatile tools. The continued exploration of their mechanisms of action, particularly their interactions with cellular signaling pathways, will undoubtedly pave the way for the rational design of novel peptide-based drugs with enhanced efficacy and specificity. As our understanding of the intricate interplay between sequence, structure, and function in these remarkable molecules deepens, so too will their impact on medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Self Assembly of Short Aromatic Peptides into Amyloid Fibrils and Related Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.ul.ie [pure.ul.ie]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Peptide-Based Supramolecular Hydrogels as Drug Delivery Agents: Recent Advances [mdpi.com]

- 7. Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 8. From combinatorial peptide selection to drug prototype (II): Targeting the epidermal growth factor receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactive peptides for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy of an EGFR-Specific Peptide against EGFR-Dependent Cancer Cell Lines and Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interactions controlling the membrane binding of basic protein domains: phenylalanine and the attachment of the myristoylated alanine-rich C-kinase substrate protein to interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. explorationpub.com [explorationpub.com]

- 16. [PDF] Phage-Displayed Peptides for Targeting Tyrosine Kinase Membrane Receptors in Cancer Therapy | Semantic Scholar [semanticscholar.org]

- 17. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Allosteric Inhibition of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of p53 sequence-specific DNA binding by short single strands of DNA requires the p53 C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Peptide activators of the p53 tumor suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Resurrecting a p53 peptide activator - An enabling nanoengineering strategy for peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. High-density, targeted monitoring of tyrosine phosphorylation reveals activated signaling networks in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Selective protein-protein interactions driven by a phenylalanine interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates [elifesciences.org]

The Natural Occurrence of Phenylalanine-Containing Oligopeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of the tripeptide H-Phe-Phe-Phe-OH and the related dipeptide H-Phe-Phe-OH. While the natural presence of the tripeptide remains unconfirmed, the dipeptide has been identified as an endogenous metabolite in humans and bacteria. This document consolidates the available data, outlines relevant experimental methodologies, and presents conceptual pathways for their formation.

Executive Summary

The investigation into the natural occurrence of short phenylalanine oligopeptides reveals a significant distinction between the dipeptide H-Phe-Phe-OH and the tripeptide this compound. Database entries classify H-Phe-Phe-OH as a naturally occurring metabolite found in human blood serum and the bacterium Mycoplasma genitalium. In contrast, extensive searches of scientific literature have yielded no evidence to support the natural occurrence of the free tripeptide this compound. The following sections provide a detailed exploration of these findings.

H-Phe-Phe-OH: A Naturally Occurring Dipeptide

The dipeptide L-Phenylalanyl-L-phenylalanine (H-Phe-Phe-OH) is recognized as an endogenous metabolite.[1] This classification points to its presence within biological systems as a product of metabolic processes.

Documented Natural Sources

Publicly available chemical databases provide assertions for the natural occurrence of H-Phe-Phe-OH in the following biological contexts:

| Biological Source | Organism | Evidence Type | Reference |

| Blood Serum | Homo sapiens (Human) | Database Entry | PubChem CID 6993090[2] |

| Metabolite | Mycoplasma genitalium | Database Entry | PubChem CID 6993090[2] |

While these database entries confirm its status as a natural product, the primary scientific literature detailing its initial isolation, characterization, and quantification from these sources could not be definitively identified through broad searches.

Biosynthesis of H-Phe-Phe-OH

The precise biosynthetic pathway for H-Phe-Phe-OH has not been explicitly elucidated. However, the most plausible mechanism for its formation is through the enzymatic breakdown of larger polypeptides. Dipeptides are known to be produced from polypeptides by the action of dipeptidyl peptidase enzymes.[3] Dietary proteins are digested into dipeptides and amino acids, with dipeptides being absorbed rapidly.[3]

Below is a conceptual diagram illustrating this proposed biosynthetic route.

Caption: Proposed enzymatic formation of H-Phe-Phe-OH.

This compound: Current Evidence on Natural Occurrence

In contrast to the dipeptide, there is currently no scientific evidence to suggest that the tripeptide this compound occurs naturally as a free molecule in biological systems. Scientific literature primarily discusses this tripeptide in the context of synthetic chemistry and materials science, where its self-assembling properties are of interest. While the Phe-Phe motif is a key component in the aggregation of amyloid-β peptide associated with Alzheimer's disease, this does not indicate the presence of the free tripeptide this compound as a natural metabolite.

Experimental Protocols for Detection in Biological Samples

The following outlines a generalized workflow for the detection and identification of dipeptides like H-Phe-Phe-OH in human serum, based on established peptidomic methodologies.

Sample Preparation: Peptide Extraction from Serum

Effective sample preparation is critical to remove high-abundance proteins and other interfering substances. A common approach involves a combination of precipitation, ultrafiltration, and solid-phase extraction.

-

Protein Precipitation:

-

To a 1 mL serum sample, add an equal volume of a precipitation solvent (e.g., acetonitrile).

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the peptide fraction.

-

-

Ultrafiltration:

-

The supernatant can be further fractionated using centrifugal filter units with a specific molecular weight cutoff (e.g., 10 kDa) to separate peptides from any remaining larger proteins.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by an equilibration buffer (e.g., 0.1% trifluoroacetic acid in water).

-

Load the peptide-containing fraction onto the cartridge.

-

Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in 0.1% TFA) to remove salts.

-

Elute the peptides with a higher concentration of organic solvent (e.g., 70% acetonitrile in 0.1% TFA).

-

Analytical Detection: Mass Spectrometry

Mass spectrometry (MS) is the primary analytical technique for the sensitive and specific detection of peptides.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS:

-

The eluted peptide fraction is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

-

The mixture is spotted onto a MALDI target plate and allowed to crystallize.

-

The plate is analyzed in a MALDI-TOF mass spectrometer to obtain a mass spectrum of the peptides in the sample.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

For more complex samples and for definitive identification, the peptide extract is first separated by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

The eluent from the HPLC is directly introduced into an electrospray ionization (ESI) mass spectrometer.

-

The mass spectrometer is operated in a data-dependent acquisition mode, where peptide ions are selected for fragmentation (MS/MS) to obtain sequence information.

-

The workflow for these experimental protocols is illustrated in the diagram below.

References

A Deep Dive into the Mechanisms of Peptide Self-Assembly: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intricate process of peptide self-assembly is paramount for harnessing its potential in areas ranging from regenerative medicine to targeted drug delivery. This in-depth technical guide elucidates the core mechanisms governing this phenomenon, providing a comprehensive overview of the driving forces, influential factors, and key experimental methodologies.